

Mechanism of action for 3-(Benzyloxy)oxan-4-one derivatives

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Compound of Interest

Compound Name: 3-(Benzyloxy)oxan-4-one

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An In-depth Technical Guide on the Putative Mechanisms of Action for **3-(Benzyloxy)oxan-4-one** Derivatives

For the attention of: Researchers, scientists, and drug development professionals.

Disclaimer: Direct experimental evidence detailing the mechanism of action for **3-(Benzyloxy)oxan-4-one** derivatives is limited in the current body of scientific literature. This guide, therefore, presents a comprehensive overview based on structurally related compounds, particularly benzyloxy-substituted pyran-4-ones and other heterocyclic derivatives. The discussed mechanisms are putative and intended to serve as a foundation for future research and hypothesis testing for the **3-(Benzyloxy)oxan-4-one** scaffold.

Introduction

The oxan-4-one core is a privileged scaffold in medicinal chemistry, forming the basis of numerous biologically active compounds. The introduction of a benzyloxy group at the 3-position can significantly influence the molecule's steric and electronic properties, potentially leading to interactions with a variety of biological targets. While direct studies on **3-(benzyloxy)oxan-4-one** derivatives are not extensively available, analysis of related structures provides a strong basis for predicting their potential mechanisms of action. This document synthesizes findings from studies on benzyloxy-containing heterocyclic compounds to propose likely signaling pathways and molecular targets for **3-(benzyloxy)oxan-4-one** derivatives.

Putative Mechanisms of Action Based on Structurally Related Compounds

The benzyloxy moiety is a common pharmacophore found in a diverse range of bioactive molecules. Its presence in various heterocyclic scaffolds has been linked to several mechanisms of action, including enzyme inhibition and receptor modulation.

Enzyme Inhibition

A prevalent mechanism for benzyloxy-containing compounds is the inhibition of key enzymes involved in disease pathogenesis.

- **Serine Protease Inhibition:** Derivatives of 2-benzyloxy-4H-3,1-benzoxazin-4-one have been identified as potent inhibitors of serine proteases, such as human leukocyte proteinase 3. The 5-methyl derivative, for instance, rapidly acylates the enzyme and exhibits a K_i value of 1.8 nM[1]. This suggests that a **3-(benzyloxy)oxan-4-one** core could be designed to target the active sites of similar proteases.
- **Monoamine Oxidase B (MAO-B) Inhibition:** Benzyloxy-substituted small molecules are recognized as highly potent inhibitors of MAO-B, an enzyme implicated in neurodegenerative disorders like Parkinson's disease[2]. Chalcone derivatives bearing a benzyloxy group have demonstrated significant, reversible, and selective inhibition of human MAO-B (hMAO-B)[3][4]. This inhibitory activity is crucial for preventing the degradation of dopamine.
- **Kinase Inhibition:**
 - **MEK Inhibition:** N-(benzyloxy)-1,3-diphenyl-1H-pyrazole-4-carboxamide derivatives have been developed as inhibitors of MEK, a key component of the mitogen-activated protein kinase (MAPK) signaling pathway[5]. One such derivative displayed a potent IC_{50} of 91 nM for MEK1[5].
 - **ROS1 Inhibition:** Novel 3-benzyloxyaminopyridines have been discovered as selective ROS1 inhibitors, effective against the resistant ROS1G2032R mutation in lung cancer[6]. The lead compound showed nanomolar inhibition against the ROS1 enzyme[6].
 - **Cyclin-Dependent Kinase 2 (CDK2) Inhibition:** The 4H-pyran scaffold, structurally related to oxan-4-one, is considered a lead for CDK2 inhibitors. Certain 4H-pyran derivatives have

been shown to block the proliferation of HCT-116 colorectal cancer cells by inhibiting CDK2 activity[7].

Receptor Modulation

- Retinoic Acid Receptor-Related Orphan Nuclear Receptor γ t (ROR γ t) Inverse Agonism: 4-(4-(benzyloxy)phenyl)-3,4-dihydropyrimidin-2(1H)-one derivatives have been identified as inverse agonists of ROR γ t (a subtype of ROR α), a promising therapeutic target for Th17-mediated autoimmune diseases[8]. The most potent compound showed an IC₅₀ of 0.82 μ mol/L in a cell-based luciferase reporter assay[8].

Disruption of Protein-Protein Interactions

- PSD95-nNOS Interaction Inhibition: Benzyloxy benzamide derivatives have been discovered as potent neuroprotective agents that act by disrupting the protein-protein interaction between postsynaptic density protein 95 (PSD95) and neuronal nitric oxide synthase (nNOS) [9]. This mechanism is a therapeutic strategy for ischemic stroke[9].

Quantitative Data Summary

The following tables summarize the quantitative data for various benzyloxy-containing heterocyclic derivatives from the cited literature.

Table 1: Enzyme Inhibition Data

Compound Class	Target Enzyme	Derivative Example	Inhibition Metric	Value	Reference
2-Benzyloxy-4H-3,1-benzoxazin-4-ones	Human Leukocyte Proteinase 3	5-methyl derivative	Ki	1.8 nM	[1]
Benzyloxy Chalcones	hMAO-B	Compound B10	IC50	0.067 μ M	[3]
Benzyloxy Chalcones	hMAO-B	Compound B15	IC50	0.120 μ M	[3]
Benzyloxy Chalcones	hMAO-B	Compound B10	Ki	0.030 \pm 0.001 μ M	[3]
Benzyloxy Chalcones	hMAO-B	Compound B15	Ki	0.033 \pm 0.001 μ M	[3]
N-(benzyloxy)-1,3-diphenyl-1H-pyrazole-4-carboxamides	MEK1	Compound 7b	IC50	91 nM	[5]
4-Sulfonyloxy/alkoxy benzoxazoline	Nitric Oxide (NO) Production	Compound 2h	IC50	17.67 μ M	[10]
4-Sulfonyloxy/alkoxy benzoxazoline	IL-1 β Production	Compound 2h	IC50	20.07 μ M	[10]

4-Sulfonyloxy/alkoxy benzoxazoles	IL-6 Production	Compound 2h	IC50	8.61 μ M	[10]
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Table 2: Receptor Modulation and Cellular Activity Data

Compound Class	Target	Derivative Example	Activity Metric	Value	Reference
4-(4-(benzyloxy)phenyl)-3,4-dihydropyrimidin-2(1H)-ones	RORc (AlphaScreen)	Compound 22b	IC50	2.39 μ mol/L	[8]
4-(4-(benzyloxy)phenyl)-3,4-dihydropyrimidin-2(1H)-ones	RORc (Luciferase Reporter)	Compound 22b	IC50	0.82 μ mol/L	[8]
N-(benzyloxy)-1,3-diphenyl-1H-pyrazole-4-carboxamides	A549 cells	Compound 7b	GI50	0.26 μ M	[5]
4H-Pyran derivatives	HCT-116 cells	Compound 4d	IC50	75.1 μ M	[7]
4H-Pyran derivatives	HCT-116 cells	Compound 4k	IC50	85.88 μ M	[7]

Key Experimental Protocols

This section provides an overview of the methodologies used to assess the biological activities of the discussed benzyloxy derivatives.

hMAO-A and hMAO-B Inhibition Assay

- Principle: This assay measures the ability of a compound to inhibit the activity of recombinant human monoamine oxidase A and B enzymes.
- Methodology:
 - Recombinant hMAO-A and hMAO-B are used.
 - Kynuramine (for hMAO-A) and benzylamine (for hMAO-B) are used as substrates at concentrations of 0.06 mM and 0.3 mM, respectively.
 - The test compounds are incubated with the enzymes and substrates.
 - The enzyme activity is determined by measuring the production of the respective metabolites, often via fluorescence or absorbance.
 - IC₅₀ values are calculated by plotting the percentage of inhibition against the logarithm of the compound concentration[3].

RORyt Inverse Agonist AlphaScreen Assay

- Principle: This is a bead-based immunoassay to detect the interaction between RORyt and its coactivator peptide. Inverse agonists will disrupt this interaction.
- Methodology:
 - The assay is typically performed in a 384-well plate.
 - Recombinant RORyt protein is incubated with a biotinylated coactivator peptide.
 - Streptavidin-coated donor beads and antibody-coated acceptor beads are added.

- In the absence of an inhibitor, the proximity of the beads due to protein-peptide interaction results in a luminescent signal.
- Test compounds are added, and a decrease in signal indicates disruption of the interaction.
- IC50 values are determined from dose-response curves[8].

Cell-Based Luciferase Reporter Assay for RORyt Activity

- Principle: This assay measures the transcriptional activity of RORyt in a cellular context.
- Methodology:
 - HEK293T cells are co-transfected with a plasmid encoding the RORyt ligand-binding domain fused to a GAL4 DNA-binding domain and a reporter plasmid containing a luciferase gene under the control of a GAL4 upstream activation sequence.
 - The transfected cells are treated with the test compounds.
 - An inverse agonist will decrease the expression of the luciferase reporter gene.
 - Luciferase activity is measured using a luminometer, and IC50 values are calculated[8].

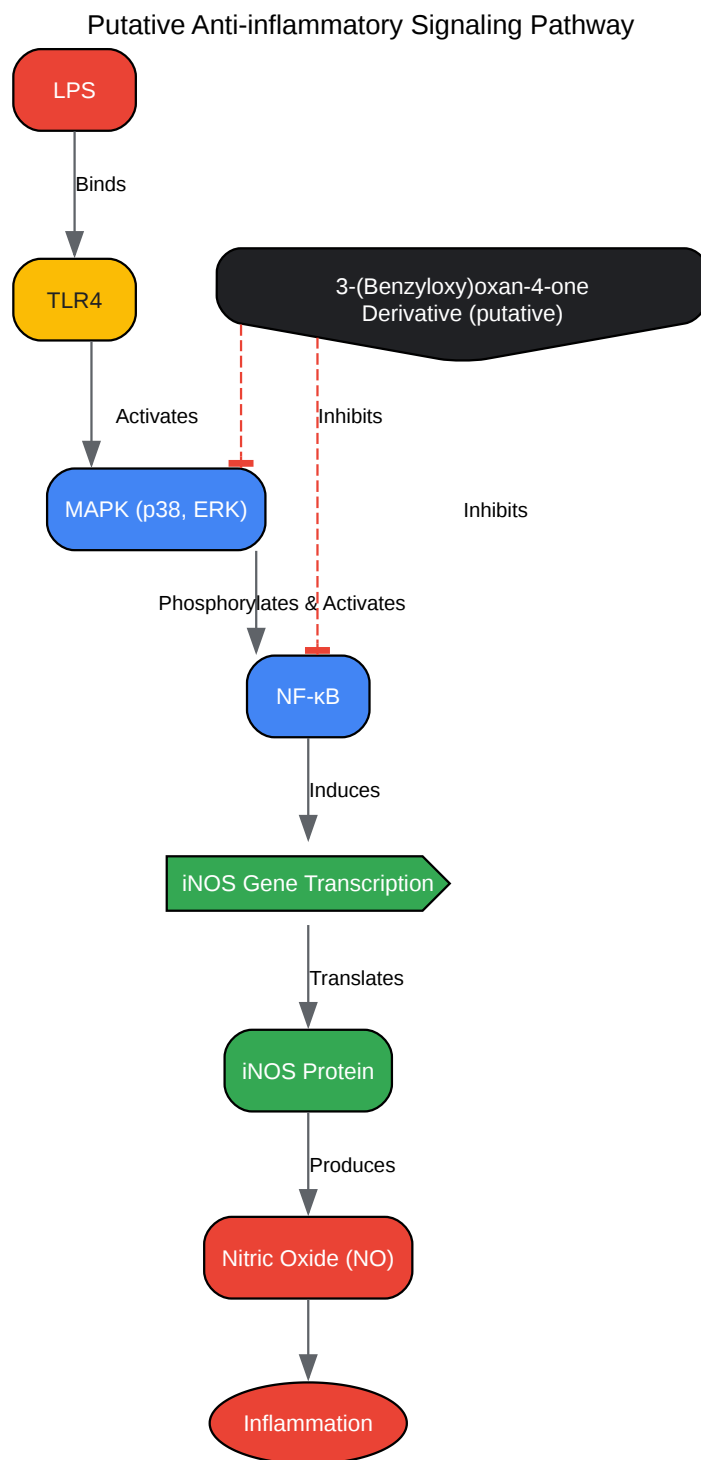
Anti-inflammatory Activity Assay (NO Production)

- Principle: This assay evaluates the ability of a compound to inhibit the production of nitric oxide (NO), a pro-inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophages.
- Methodology:
 - RAW 264.7 macrophage cells are cultured.
 - Cells are pre-treated with various concentrations of the test compounds for a specified time.

- The cells are then stimulated with LPS to induce an inflammatory response and NO production.
- After incubation, the concentration of nitrite (a stable product of NO) in the culture supernatant is measured using the Griess reagent.
- The absorbance is read at a specific wavelength, and the percentage of NO inhibition is calculated relative to the LPS-treated control.
- IC50 values are determined from the dose-response curves^[10].

Signaling Pathways and Experimental Workflows

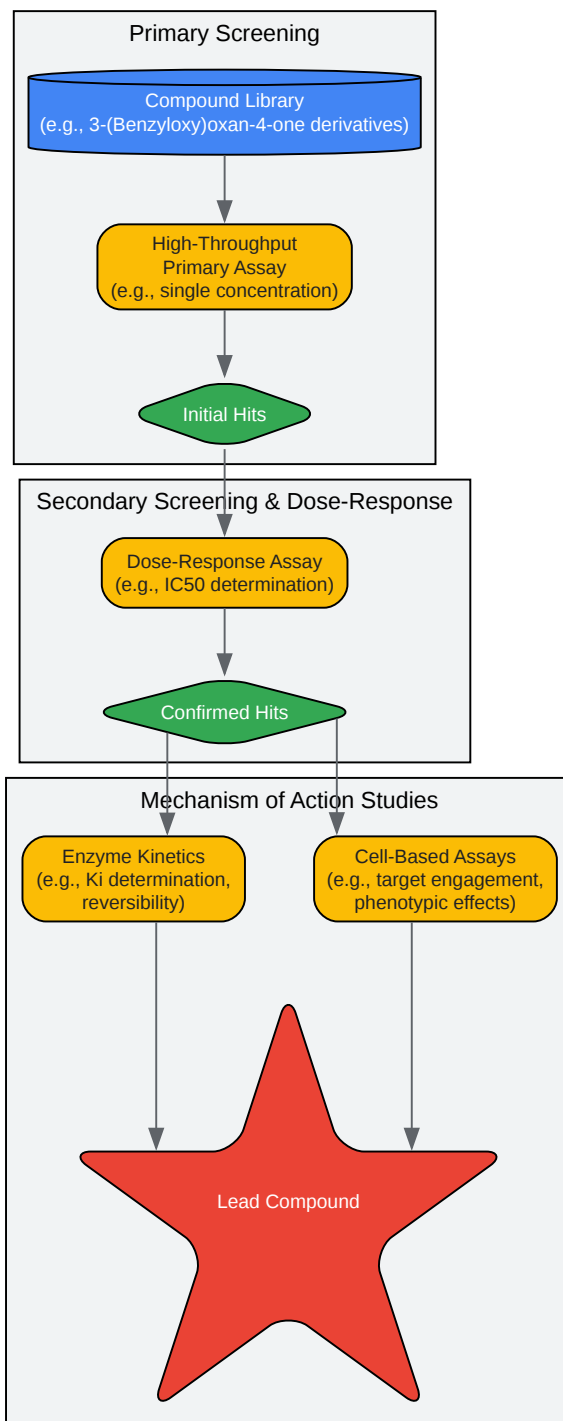
The following diagrams illustrate a key signaling pathway potentially modulated by benzyloxy derivatives and a general workflow for inhibitor screening.



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Caption: Putative inhibition of the MAPK-NF-κB/iNOS signaling pathway.

General Workflow for Enzyme Inhibitor Screening

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Caption: A generalized workflow for identifying and characterizing enzyme inhibitors.

Conclusion and Future Directions

While the direct mechanism of action for **3-(benzyloxy)oxan-4-one** derivatives remains to be elucidated, the extensive research on structurally related benzyloxy-containing heterocycles provides a robust framework for guiding future investigations. The evidence strongly suggests that this class of compounds is likely to exhibit biological activity through mechanisms such as enzyme inhibition (targeting proteases, kinases, or oxidases) or receptor modulation.

Future research should focus on:

- **Synthesis and Screening:** The synthesis of a focused library of **3-(benzyloxy)oxan-4-one** derivatives followed by screening against a panel of relevant biological targets (e.g., serine proteases, MAO-B, various kinases, and nuclear receptors).
- **Mechanism of Action Studies:** For any confirmed hits, detailed mechanistic studies, including enzyme kinetics, cell-based pathway analysis, and structural biology (e.g., X-ray crystallography of ligand-target complexes), will be crucial.
- **Structure-Activity Relationship (SAR) Studies:** Systematic modification of the **3-(benzyloxy)oxan-4-one** scaffold to establish clear SAR and optimize potency, selectivity, and pharmacokinetic properties.

By leveraging the insights from related compound classes, the exploration of **3-(benzyloxy)oxan-4-one** derivatives holds significant promise for the discovery of novel therapeutic agents.

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